4-(3,4-Dichlorobenzoyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)-quinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-5-10(9-14(13)18)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKUWXCOQVBFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 4 3,4 Dichlorobenzoyl Quinoline Analogues
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of quinoline (B57606) derivatives is significantly influenced by the type, position, and nature of substituents on the quinoline ring system. biointerfaceresearch.com Functionalization of the quinoline ring is a key strategy in medicinal chemistry to enhance the pharmacological profile of these compounds. rsc.org
Influence of Halogenation Patterns on the Phenyl Ring (e.g., Dichloro-Substitution at 3,4-Positions)
The presence and positioning of halogen atoms on the phenyl ring of quinoline derivatives play a crucial role in their biological activity. For instance, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, chloro-substitution at the R3 and R5 positions of the aniline (B41778) B ring was found to be critical for high-affinity binding to the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov Furthermore, the addition of a bromine atom at position 4 of the benzene (B151609) A ring resulted in higher affinity. nih.gov This enhancement is attributed to the bromine atom's ability to form a halogen bond with the backbone nitrogen of Phe282 and improve packing within the ligand-binding pocket through van der Waals interactions. nih.gov
In another study involving symmetrically substituted 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones, derivatives with a 6-chloro substituent on the quinoline ring and 3,3-bis(4'-chlorobenzyl) groups exhibited the lowest minimum inhibitory concentration (MIC) values, indicating enhanced antibacterial activity. nih.gov The presence of highly electronegative atoms like those in 1,4-dioxane (B91453) can also contribute to the inhibitory potential of quinoline derivatives. nih.gov
The following table summarizes the impact of halogenation on the biological activity of quinoline analogues based on research findings.
| Compound/Analog Series | Halogenation Pattern | Observed Effect on Biological Activity |
| 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues | Chloro-substitution at R3 and R5 of the aniline B ring | Essential for high-affinity PPARγ binding nih.gov |
| 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues | Bromine at position 4 of benzene ring A | Increased affinity for PPARγ nih.gov |
| 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones | 6-Chloro substitution on the quinoline ring | Enhanced antibacterial activity nih.gov |
| 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones | 3,3-bis(4'-chlorobenzyl) substitution | Enhanced antibacterial activity nih.gov |
Significance of the Benzoyl Group Attachment Point on the Quinoline Ring
The point of attachment of the benzoyl group to the quinoline ring is a critical determinant of the molecule's three-dimensional structure and, consequently, its biological activity. In the crystal structure of 2-(3,4-dichlorophenyl)-4-phenylbenzo[h]quinoline, the 3,4-dichlorophenyl group at the 2-position is nearly coplanar with the benzo[h]quinoline (B1196314) ring system, with a small dihedral angle of 6.68(7)°. nih.gov In contrast, the phenyl substituent at the 4-position is significantly out of plane, forming a dihedral angle of 67.11(4)° with the parent ring. nih.gov This demonstrates how the attachment point dictates the spatial arrangement of the substituent.
Studies on quinoline carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase have highlighted the strict requirement for a carboxylic acid group at the C(4) position for inhibitory activity. nih.gov This indicates that the functionality at the 4-position is crucial for the molecule's interaction with its biological target. Similarly, research on 1-(4-methyl-piperazin-1-yl)isoquinolines has shown that the nature of the heterocyclic substituent at the C-3 position significantly influences their anticancer activity. researchgate.net
The table below illustrates the importance of the substituent attachment point on the quinoline ring.
| Compound Series | Attachment Point | Substituent | Significance for Biological Activity |
| Quinoline carboxylic acid analogs | C(4) | Carboxylic acid | Strict requirement for dihydroorotate dehydrogenase inhibition nih.gov |
| 1-(4-methyl-piperazin-1-yl)isoquinolines | C-3 | Heterocyclic substituent | Significantly influences anticancer activity researchgate.net |
| 2,4,6-Trisubstituted quinoline-based compounds | C-2, C-4, C-6 | Various substituents | Active against multiple cancer cell lines biointerfaceresearch.com |
Modulation of the Quinoline Ring System through Substitutions
Modifying the quinoline ring system through various substitutions is a common strategy to fine-tune the biological activity of the resulting analogues. For instance, in a study of amidrazone derivatives, a 2-pyridyl substituent at the R¹ position was found to be crucial for antiproliferative activity. mdpi.com Furthermore, the presence of a 4-nitrophenyl or 4-methylphenyl substituent at the R² position can enhance this activity. mdpi.com
In the context of anticancer activity, substitutions at different positions of the quinoline ring have shown varied effects. For example, compounds with substitutions at C-5 of the quinoline ring have demonstrated more potent activity against cancer cells compared to those with substitutions at C-6. biointerfaceresearch.com The introduction of a 4-methylphenyl group at the R² position in certain amidrazone derivatives has been shown to enhance both antitubercular and antibacterial activity. mdpi.com
The following table provides examples of how substitutions on the quinoline ring modulate biological activity.
| Compound Series | Substitution Position | Substituent | Effect on Biological Activity |
| Amidrazone derivatives | R¹ | 2-pyridyl | Crucial for antiproliferative activity mdpi.com |
| Amidrazone derivatives | R² | 4-nitrophenyl or 4-methylphenyl | Enhances antiproliferative activity mdpi.com |
| Quinoline derivatives | C-5 | Various | More potent anticancer activity than C-6 substitution biointerfaceresearch.com |
| Amidrazone derivatives | R² | 4-methylphenyl | Enhances antitubercular and antibacterial activity mdpi.com |
Stereochemical Considerations and Conformational Analysis in SAR Elucidation
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) are critical factors in understanding the structure-activity relationships of bioactive molecules. In the case of 2-(3,4-dichlorophenyl)-4-phenylbenzo[h]quinoline, the benzo[h]quinoline system is largely planar, while the phenyl substituent at the 4-position is twisted out of this plane. nih.gov This specific conformation is stabilized by intermolecular C-H···π interactions. nih.gov
The synthesis of asymmetrically substituted quinoline derivatives can lead to the formation of different stereoisomers, which may exhibit distinct biological activities. For example, the reaction of vindoline (B23647) with benzoquinone can produce various adducts with different stereochemistry, and their structures are determined through spectroscopic methods and symmetry considerations. researchgate.net The separation and characterization of these isomers are essential for a complete SAR analysis.
Elucidation of Pharmacophoric Features and Rational Design Principles for Optimized Bioactivity
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target and elicit a biological response. fiveable.me Identifying these pharmacophoric features is a cornerstone of rational drug design.
For a series of quinoline-based inhibitors of phosphodiesterase IV (PDE-IV), a 3D-QSAR (Quantitative Structure-Activity Relationship) study identified a pharmacophore model (AAHHRR-1024) that was statistically significant in predicting the inhibitory activity of the compounds. researchgate.net This model can guide the design of new, more potent PDE-IV inhibitors. researchgate.net
In another example, a pharmacophore model for antioxidants was developed based on known active compounds, featuring one aromatic ring and three hydrogen bond acceptors. nih.gov This model was then used to screen for and design new quinoline derivatives with potential antioxidant activity. nih.gov The activity of quinoline compounds is highly dependent on the type, position, and nature of the substituents attached to the quinoline ring. biointerfaceresearch.com
The principles of rational design involve strategically modifying a lead compound to enhance its interaction with the target, thereby improving its bioactivity. This can involve introducing specific functional groups that can act as hydrogen bond donors or acceptors, or hydrophobic groups that can interact with corresponding pockets in the target protein. fiveable.me For instance, in the design of PPARγ modulators, a quinoline group in the C ring was found to be necessary for favorable drug metabolism, while a dichloro-aniline at the B position was required for high affinity. nih.gov
The table below outlines key pharmacophoric features and rational design principles for quinoline-based compounds.
| Target/Activity | Key Pharmacophoric Features | Rational Design Principles |
| PDE-IV Inhibition | AAHHRR-1024 model (specific arrangement of acceptor, donor, hydrophobic, and ring features) researchgate.net | Utilize the 3D-QSAR model to design new inhibitors with improved predicted activity. researchgate.net |
| Antioxidant Activity | One aromatic ring and three hydrogen bond acceptors nih.gov | Design quinoline derivatives that map well onto this pharmacophore model. nih.gov |
| PPARγ Modulation | Quinoline in C ring, dichloro-aniline in B position nih.gov | Focus modifications on the A ring to optimize activity while maintaining essential groups in the B and C rings. nih.gov |
| Anticancer Activity | Substitutions at C-2, C-4, and C-6 of the quinoline ring biointerfaceresearch.com | Explore various substituents at these positions to enhance potency against different cancer cell lines. biointerfaceresearch.com |
Mechanistic Investigations of Benzoylquinoline Bioactivities in Vitro Studies
Cellular and Biochemical Pathway Elucidation
The interaction of 4-(3,4-Dichlorobenzoyl)quinoline and its analogs with molecular targets triggers a cascade of events within the cell, leading to the modulation of various cellular and biochemical pathways. This section explores the in vitro evidence for the induction of programmed cell death and the modulation of cell proliferation and migration pathways by these compounds.
Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.
Activation of Caspases and Disruption of Mitochondrial Membrane Potential: Several novel tetrahydroquinoline derivatives have been shown to induce apoptosis in glioblastoma cells. tuni.fi This process is often mediated by the activation of caspases, such as caspase-3/7. tuni.fi Furthermore, these compounds can induce the production of intracellular reactive oxygen species (ROS), which in turn leads to an increase in mitochondrial ROS and the disruption of the mitochondrial membrane potential, key events in the intrinsic apoptotic pathway. tuni.fi
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating apoptosis. Some pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax expression balance. nih.gov Similarly, the bisbenzylisoquinoline alkaloid fangchinoline induces apoptosis in breast cancer cells by increasing the expression of Bax relative to Bcl-2. researchgate.net
Involvement of p53: The tumor suppressor protein p53 plays a central role in apoptosis. Some quinoline-based compounds can elicit a DNA damage response that involves the activation of p53 in cancer cells. nih.gov
Alternative Cell Death Pathways: In addition to apoptosis, some quinoline (B57606) derivatives can induce other forms of programmed cell death. For instance, a novel pyrazolo[3,4-h]quinoline derivative has been shown to induce paraptosis, a non-apoptotic form of cell death, in breast cancer cells through the generation of ROS and endoplasmic reticulum stress. mdpi.com
The following table summarizes the key mechanisms involved in the induction of programmed cell death by quinoline derivatives.
| Mechanism | Key Molecular Events | Cell Line Examples |
| Intrinsic Apoptosis | Activation of Caspase-3/7, ROS production, disruption of mitochondrial membrane potential. tuni.fi | Glioblastoma cells (SNB19, LN229) tuni.fi |
| Bcl-2 Family Modulation | Disruption of Bcl-2/Bax expression balance. nih.gov | Lung cancer cells (A549) nih.gov |
| p53 Activation | DNA damage response leading to p53 activation. nih.gov | Cancer cells nih.gov |
| Paraptosis | ROS generation, endoplasmic reticulum stress. mdpi.com | Breast cancer cells (MDA-MB-231, MCF-7) mdpi.com |
In addition to inducing cell death, quinoline derivatives can also affect other fundamental cellular processes such as proliferation and migration, which are critical for cancer progression and metastasis.
Inhibition of Cell Proliferation: Dihydrobenzyloxopyrimidine non-nucleoside reverse transcriptase inhibitors, which share structural similarities with some quinoline derivatives, have been shown to have a strong antiproliferative effect on melanoma cells. nih.govfigshare.com This effect is often associated with cell cycle arrest. nih.gov For example, some novel 3,4-dihydroquinazolinone derivatives have been shown to impair cell proliferation by causing cell cycle arrest at the G2/M phase. nih.govbue.edu.eg
Inhibition of Cell Migration: Cell migration is a complex process involving the coordinated action of various signaling pathways and cytoskeletal rearrangements. nih.govnih.gov Several chemicals, including some fungicides that are mitochondrial toxicants, have been shown to inhibit the migration of neural crest cells. mdpi.com Novel tetrahydroquinoline derivatives have also demonstrated anti-migratory properties in glioblastoma cell lines. tuni.fi
The following table provides an overview of the effects of quinoline derivatives on cell proliferation and migration.
| Cellular Process | Mechanism of Modulation | Compound Class/Example |
| Cell Proliferation | Induction of cell cycle arrest (e.g., at G2/M phase). nih.govbue.edu.eg | 3,4-Dihydroquinazolinone derivatives nih.govbue.edu.eg |
| Cell Migration | Inhibition of migratory capacity. tuni.fi | Tetrahydroquinoline derivatives tuni.fi |
Inhibition of Angiogenesis Mechanisms
There is no available scientific literature detailing the in vitro inhibition of angiogenesis mechanisms by this compound. Investigation in this area would typically involve a variety of assays to determine the compound's effect on endothelial cells, which are critical to the formation of new blood vessels. Standard assays include, but are not limited to, the tube formation assay, where the ability of endothelial cells (like HUVECs) to form capillary-like structures in a gel matrix is assessed, and cell migration assays (e.g., wound healing or transwell assays) to measure the inhibition of endothelial cell motility, a key step in angiogenesis.
Anti-inflammatory Response Pathways (In Vitro Models)
No specific studies on the effects of this compound on anti-inflammatory response pathways in in vitro models were found in the public domain. To elucidate its potential anti-inflammatory properties, researchers would typically use cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). Key endpoints in such studies would include the measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) via ELISA and the assessment of inflammatory mediators like nitric oxide (NO) using the Griess assay. Furthermore, the effect on signaling pathways like NF-κB would be a primary focus.
Methodological Approaches for Mechanistic Study
The following methodological approaches are standard in the preclinical evaluation of novel compounds like this compound to determine their biological activity and mechanism of action. However, no published data exists applying these methods to this specific compound.
Determination of Half-Maximal Inhibitory Concentrations (IC₅₀) and Selectivity
The determination of the half-maximal inhibitory concentration (IC₅₀) is a fundamental step in characterizing the potency of a compound. This value indicates the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. For this compound, IC₅₀ values would need to be determined against specific molecular targets or in cell-based assays relevant to angiogenesis and inflammation.
To generate this data, a dose-response curve is established by testing the compound across a range of concentrations. The resulting data is then fitted to a sigmoidal curve using non-linear regression analysis to calculate the IC₅₀ value. Selectivity is subsequently determined by comparing the IC₅₀ value against the primary target with its IC₅₀ values against other related targets or in different cell lines.
Table 1: Illustrative Data Table for IC₅₀ Determination This table is for illustrative purposes only, as no experimental data for this compound is available.
| Target/Assay | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) - Ref. |
|---|---|---|---|---|
| VEGFR2 Kinase Assay | N/A (Biochemical) | Data Not Available | Sunitinib | Data Not Available |
| LPS-induced NO Production | RAW 264.7 | Data Not Available | Dexamethasone | Data Not Available |
| HUVEC Proliferation | HUVEC | Data Not Available | Suramin | Data Not Available |
Spectrophotometric and Fluorescent-Based Assays for Molecular Interactions
Spectrophotometric and fluorescent-based assays are crucial for studying the direct interaction between a compound and its molecular target, such as a specific enzyme or receptor. Techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET) could be employed to measure binding affinity and kinetics. For example, if this compound were hypothesized to inhibit a particular kinase, a fluorescent-based kinase assay could directly measure the inhibition of substrate phosphorylation. Similarly, spectrophotometric assays can be used to measure the activity of enzymes where the product has a distinct absorbance profile. No such molecular interaction studies have been published for this compound.
Computational Chemistry and Cheminformatics in Benzoylquinoline Research
Molecular Modeling and Simulation Techniques
No specific studies on 4-(3,4-Dichlorobenzoyl)quinoline were found. Research on other quinoline (B57606) derivatives often employs these techniques to predict how they might interact with biological targets.
Molecular Docking for Ligand-Target Binding Mode Prediction and Affinity Estimation
There are no available molecular docking studies for this compound. This technique is hypothetically used to predict the binding orientation and affinity of a molecule to a protein target, which is a common practice in drug discovery for quinoline-based compounds.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Specific molecular dynamics simulation data for this compound is not present in the scientific literature. Such simulations would typically be used to understand the stability of the compound's interaction with a target protein over time.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations for this compound have not been published. These methods are used to understand the electronic properties of a molecule, which can provide insights into its reactivity and stability.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
There are no published DFT studies for this compound. DFT is a computational method used to investigate the electronic structure and geometry of molecules.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
FMO analysis data, including HOMO-LUMO energies for this compound, is not available. This analysis is often used to predict a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
MEP maps for this compound are not available in the public domain. This technique helps to visualize the charge distribution of a molecule and identify sites prone to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions and charge transfer within a molecule. It provides a detailed description of the electronic structure in terms of localized electron-pair bonding units (Lewis-type structures) and their interactions. This analysis is crucial for understanding the stability and reactivity of molecules like this compound.
NBO analysis elucidates the delocalization of electron density from occupied Lewis-type orbitals (donor orbitals) to unoccupied non-Lewis-type orbitals (acceptor orbitals). The energy of these interactions, denoted as E(2), quantifies the stabilization resulting from this electron delocalization. A higher E(2) value indicates a more intense interaction between electron donors and acceptors, leading to greater conjugation and stabilization of the molecular system. icm.edu.pl
The analysis of donor-acceptor interactions reveals the flow of electron density within the molecule. For example, in complex systems involving quinoline moieties, interactions can occur between the lone pairs of nitrogen or oxygen atoms and the antibonding orbitals of the aromatic rings or substituent groups. researchgate.net This charge delocalization can influence the molecule's conformation and its ability to interact with biological targets.
Table 1: Illustrative NBO Analysis Data for a Substituted Quinoline System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N1 | π(C2-C3) | 5.2 | n → π |
| π(C5-C6) | π(C7-C8) | 20.1 | π → π |
| LP(1) O1 | σ(C9-C10) | 1.8 | n → σ |
Note: This table is a generalized representation of NBO analysis results for a hypothetical substituted quinoline to illustrate the types of data obtained. E(2) values represent the stabilization energy. LP denotes a lone pair.
The charge distribution within the molecule is also a key aspect revealed by NBO analysis. The calculation of atomic charges helps in identifying the electrophilic and nucleophilic sites within the molecule, which is fundamental to understanding its reactivity and potential for intermolecular interactions, such as hydrogen bonding. icm.edu.plekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is instrumental in drug discovery and development for predicting the activity of new, unsynthesized compounds. imist.ma
The development of predictive QSAR models for benzoylquinoline derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled. japsonline.com The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation.
Various machine learning and statistical methods are employed to build the QSAR models. These can range from linear methods like Multiple Linear Regression (MLR) to more complex non-linear approaches such as k-Nearest Neighbors (kNN), decision trees, and neural networks. nih.govresearchgate.net The goal is to create a model that can accurately predict the biological activity of a compound based on its structural features. nih.gov
The robustness and predictive power of the developed models are rigorously assessed through internal and external validation techniques. japsonline.comresearchgate.net Internal validation often involves cross-validation procedures like the leave-one-out (LOO) method, while external validation uses a separate set of compounds (the test set) that were not used in model development to evaluate its predictive accuracy on new data. researchgate.net A statistically significant and robust QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity. nih.gov
A crucial aspect of QSAR modeling is the calculation and selection of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule, such as its topology, geometry, and electronic and steric properties. nih.govnih.gov Thousands of descriptors can be calculated for each molecule.
The selection of the most relevant descriptors that correlate with the biological activity is a critical step. Techniques like genetic algorithms or stepwise multiple linear regression are often used to identify a small subset of descriptors that best explain the variance in the observed biological activity. researchgate.net
These key molecular descriptors provide valuable insights into the structural requirements for a compound to exhibit a particular biological activity. For instance, a QSAR model might reveal that a specific electronic property, like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), or a steric parameter is critical for the bioactivity of benzoylquinoline derivatives. researchgate.net
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Example Descriptor | Description | Potential Influence on Bioactivity |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence solubility and binding to polar residues in a receptor. |
| Topological | Kappa Shape Indices | Describe the shape of the molecule. | Can be related to how well the molecule fits into a binding site. |
| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons; can be important in charge-transfer interactions. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of the molecule, which affects its ability to cross cell membranes. |
By understanding which molecular features are most important for activity, medicinal chemists can rationally design new benzoylquinoline derivatives with improved potency and selectivity. imist.maresearchgate.netnih.gov
Advanced Research Avenues and Future Perspectives for 4 3,4 Dichlorobenzoyl Quinoline
Exploration of Novel Benzoylquinoline Scaffolds and Hybrid Molecules for Enhanced Bioactivity and Selectivity
The development of novel therapeutic agents often involves the strategic modification of existing pharmacophores to enhance potency and selectivity. Molecular hybridization, which combines two or more pharmacologically active moieties into a single molecule, is a key strategy in this endeavor. nih.gov This approach aims to create new chemical entities with improved biological profiles. nih.gov
Researchers are actively designing and synthesizing hybrid molecules that incorporate the quinoline (B57606) core. For instance, quinoline-piperazine hybrids have attracted significant attention for their potential antimicrobial properties. nih.gov The piperazine (B1678402) ring is often attached at the C4 position of the quinoline, creating a structural framework that can be further modified. nih.gov Another approach involves creating hybrids of quinoline with other heterocyclic systems, such as thiazinan-4-one, to develop novel antibacterial candidates. rsc.org The rationale behind these hybrids is that the combination of different scaffolds can lead to synergistic effects or new mechanisms of action. nih.govrsc.org
The synthesis of hybrids between the drug imatinib (B729) and quinoline moieties has also been explored. mdpi.com One such derivative, 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine, demonstrated a significant reduction in cancer cell viability, highlighting the potential of this hybrid approach. mdpi.com Similarly, the fusion of quinoline with 1,4-quinone structures has yielded compounds with notable activity against melanoma cell lines. mdpi.com The compound 6-chloro-7-(quinolin-8-yloxy)isoquinoline-5,8-dione, for example, showed high potency. mdpi.com These studies underscore the principle that modifying the quinoline scaffold by creating hybrid molecules is a fruitful strategy for discovering compounds with enhanced bioactivity.
| Compound Name | Hybrid Scaffolds | Observed Activity/Significance | Reference |
|---|---|---|---|
| 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine | Imatinib-Quinoline | CC50 value of 0.9 µM against K562 cells | mdpi.com |
| 6-chloro-7-(quinolin-8-yloxy)isoquinoline-5,8-dione | Quinoline-Quinone | IC50 value of 0.17 µM against a melanoma cell line | mdpi.com |
| Compound 7e (unnamed quinoline/thiazinan-one hybrid) | Quinoline-Thiazinan-4-one | Potent antibacterial agent against MRSA (MIC = 48 μg/mL) | rsc.org |
Development of Advanced Synthetic Methodologies for Diversification and Scalable Production of Benzoylquinolines
The ability to synthesize a diverse range of benzoylquinoline derivatives is crucial for exploring structure-activity relationships (SAR). Consequently, there is a continuous effort to develop advanced and efficient synthetic methods. Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of quinoline derivatives, offering high atom economy and the ability to construct complex molecules in a single step. rsc.org MCRs like the Povarov, Gewald, and Ugi reactions allow for the introduction of significant structural diversity into the quinoline scaffold, which is essential for generating libraries of compounds for screening. rsc.org
Beyond diversification, the scalability of synthetic routes is a critical consideration for the eventual production of a successful drug candidate. Research into novel processes for key intermediates, such as 7-chloro-4-(piperazin-1-yl)-quinoline, aims to improve yield and purity while utilizing more environmentally friendly ("green") methodologies. google.com One such improved process involves reacting 4,7-dichloroquinoline (B193633) with anhydrous piperazine in a polar protic solvent, resulting in high yields of the desired product. google.com
The synthesis of dihydroquinoline derivatives, which can be oxidized to the corresponding quinolines, represents another versatile approach. nih.gov The use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has proven effective for this transformation due to short reaction times and straightforward product isolation. nih.gov The choice of catalysts and reaction conditions plays a significant role in the yield and outcome of these syntheses. For example, in the synthesis of certain dihydroquinoline embelin (B1684587) derivatives, silver trifluoromethanesulfonate (B1224126) (AgOTf) has been used as a catalyst, with the yields being influenced by the electronic nature of the substituents on the aromatic aldehydes used as starting materials. nih.gov
| Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, structural diversity, single-step synthesis. | Synthesis of diverse quinoline scaffolds using Povarov, Gewald, or Ugi reactions. | rsc.org |
| Oxidation of Dihydroquinolines | Uses oxidizing agents like DDQ for efficient conversion. | Conversion of dihydroquinoline-embelin derivatives to quinoline derivatives in moderate to good yields (55-88%). | nih.gov |
| Improved Process for Intermediates | Focus on scalability, yield, purity, and "green" chemistry. | Synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline from 4,7-dichloroquinoline. | google.com |
Integration of High-Throughput Screening and Cheminformatics for Rapid Discovery
The discovery of new drug candidates from large compound libraries has been revolutionized by the integration of high-throughput screening (HTS) and cheminformatics. HTS allows for the rapid testing of millions of compounds against a biological target, significantly accelerating the initial stages of drug discovery. youtube.com This technology uses advanced robotics and automation to test over a million compounds per day, a task that would have previously taken months to complete. youtube.com
In the context of quinoline derivatives, HTS can be combined with novel synthesis techniques, such as microdroplet reactions, to rapidly determine optimal reaction conditions and screen for bioactivity. nih.govresearchgate.net This combination allows for the synthesis and testing of quinoxaline (B1680401) derivatives, a related class of compounds, in milliseconds with high conversion rates. nih.govresearchgate.net
Cheminformatics plays a crucial role in managing and analyzing the vast amounts of data generated by HTS. nih.gov It involves the use of computational tools to design novel compounds, predict their properties, and identify promising candidates for synthesis and testing. nih.govyoutube.com Key cheminformatics techniques include:
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models to predict the biological activity of compounds based on their chemical structure. nih.govyoutube.com
Virtual Screening: Using computational methods to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. youtube.com
ADMET Prediction: In silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to identify potential liabilities early in the discovery process. nih.gov
These computational approaches help to prioritize which compounds to synthesize and test, saving time and resources. nih.gov For example, cheminformatics can be used to design virtual libraries and then use QSAR models and ADMET risk scores to filter out undesirable molecules before any wet lab chemistry is performed. nih.gov
Strategies for Overcoming Research Challenges in Benzoylquinoline Compound Development
The development of benzoylquinoline derivatives is not without its challenges. Common hurdles include suboptimal potency, lack of selectivity, poor physicochemical properties (e.g., solubility), and synthetic difficulties. Addressing these challenges requires a multi-pronged approach.
One key strategy is the iterative process of molecular design and optimization . When initial screening hits show moderate activity, medicinal chemists use techniques like creating hybrid molecules (as discussed in 6.1) or exploring structure-activity relationships (SAR) to design more potent and selective analogs. mdpi.comafjbs.com For example, identifying that a 6-chloro substituent on a quinoline ring enhances antibacterial activity can guide the synthesis of next-generation compounds. nih.gov
Advanced synthetic methodologies (as discussed in 6.2) are a direct response to the challenge of inefficient or non-scalable chemical routes. The development of MCRs and optimized reaction conditions allows for the creation of diverse compound libraries needed for SAR studies and ensures that a promising compound can be produced in sufficient quantities. rsc.orgnih.gov
The challenge of prioritizing candidates from a vast chemical space is addressed by the integration of cheminformatics and HTS (as discussed in 6.3). In silico tools can predict potential liabilities and help researchers focus on compounds with the highest likelihood of success, thereby reducing the attrition rate in later stages of drug development. nih.govnih.gov Molecular docking studies, a form of computational analysis, can help understand how a compound binds to its target, providing insights for rational design and overcoming issues of low potency. rsc.org
Finally, the challenge of material availability for natural product-inspired compounds can be a bottleneck. nih.gov Computational methods that facilitate the design of novel, synthetically accessible scaffolds inspired by natural products can help overcome this limitation. nih.gov By combining these advanced computational and synthetic strategies, researchers can more effectively navigate the complexities of drug discovery and unlock the therapeutic potential of benzoylquinoline compounds.
Q & A
Q. What spectroscopic techniques are recommended for confirming the structure of 4-(3,4-Dichlorobenzoyl)quinoline?
Answer: To confirm the structure of this compound, use a combination of:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretch near 1670–1650 cm⁻¹ for benzoyl groups) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, dichlorophenyl protons as doublets) .
- ¹³C NMR : Confirms carbon connectivity (e.g., carbonyl carbon at ~190 ppm, quinoline carbons at 120–150 ppm) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peak at m/z 323) and fragmentation patterns .
- X-ray crystallography : Provides absolute configuration and bond lengths (e.g., single-crystal studies at 113 K with R factor <0.05) .
Q. What classical and modern synthesis protocols are used to prepare this compound derivatives?
Answer: Synthesis strategies include:
- Classical methods :
- Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones.
- Gould–Jacob reaction : Cyclization of arylaminopyridines .
- Modern approaches :
- Transition metal catalysis : Pd-catalyzed cross-coupling to introduce substituents .
- Green chemistry : Solvent-free or microwave-assisted reactions to improve yields .
- Derivatization : React the quinoline core with 3,4-dichlorobenzoyl chloride under Schotten-Baumann conditions .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in quinoline derivatives?
Answer:
- Microdilution assays : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Agar diffusion : Measure zone-of-inhibition diameters .
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing 4-substituted quinoline derivatives?
Answer:
- Catalyst screening : Test Pd(PPh₃)₄, CuI, or FeCl₃ for cross-coupling efficiency .
- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents on yield .
- Temperature gradients : Use reflux (100–150°C) for cyclization or room temperature for acid-sensitive intermediates .
- Analytical validation : Monitor reactions via TLC or HPLC, and confirm purity by elemental analysis (e.g., ±0.3% for C, H, N) .
Q. How can computational methods predict the bioactivity of this compound derivatives?
Answer:
- Molecular docking : Simulate binding to target proteins (e.g., Plasmodium dihydrofolate reductase for antimalarial activity) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- ADMET prediction : Use SwissADME to assess pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .
Q. How to resolve contradictions in biological activity data for quinoline derivatives?
Answer:
- Orthogonal assays : Validate anticancer activity via both MTT (cell viability) and apoptosis assays (Annexin V staining) .
- Dose-response curves : Confirm EC₅₀/IC₅₀ consistency across replicates (e.g., ±10% error margin) .
- Structural analogs : Compare activity of 4-substituted vs. 7-substituted derivatives to identify critical positions .
Q. What challenges arise in X-ray crystallographic analysis of this compound derivatives?
Answer:
- Crystal growth : Use slow evaporation in dichloromethane/hexane (1:3) at 4°C .
- Disorder modeling : Address positional disorder in dichlorophenyl groups via refinement (e.g., PART instructions in SHELXL) .
- Data quality : Ensure R int <0.05 and completeness >98% for high-resolution datasets (e.g., 0.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
